Umbilicaric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22O10 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-hydroxy-4-[2-hydroxy-4-(4-hydroxy-2-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoic acid |
InChI |
InChI=1S/C25H22O10/c1-11-5-14(26)8-19(33-4)22(11)25(32)35-16-7-13(3)21(18(28)10-16)24(31)34-15-6-12(2)20(23(29)30)17(27)9-15/h5-10,26-28H,1-4H3,(H,29,30) |
InChI Key |
RLRCNRNYRSKNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)OC)O |
Origin of Product |
United States |
Ii. Natural Occurrence and Ecological Dimensions
Distribution and Identification in Lichen Genera
Umbilicaric acid has been identified in several lichen species, with a notable prevalence in certain genera. frontiersin.orgnih.gov
This compound is a common metabolite found in species belonging to the genus Umbilicaria. researchgate.net The genus Umbilicaria is distinctive, characterized by foliose thalli attached to the substrate by a single central point called an umbilicus. rbg.vic.gov.au These lichens are widely distributed, particularly in cold climates and on siliceous rocks. rbg.vic.gov.autmag.tas.gov.au
Studies have reported the presence of this compound in various Umbilicaria species, including Umbilicaria polyphylla, Umbilicaria spodochroa, Umbilicaria antarctica, Umbilicaria cylindrica, Umbilicaria decussata, Umbilicaria leiocarpa, Umbilicaria nylanderiana, and Umbilicaria virginis. nih.govresearchgate.nettmag.tas.gov.auresearchgate.net It is often found alongside other tridepsides like gyrophoric acid and lecanoric acid, sometimes as a minor or trace compound. tmag.tas.gov.aucambridge.org
This compound has also been detected in species of the related genus Lasallia, which is also within the family Umbilicariaceae. wikipedia.org High-performance liquid chromatography (HPLC) analysis of several Lasallia species revealed this compound among other secondary metabolites such as gyrophoric acid, lecanoric acid, hiascic acid, and ovoic acid. wikipedia.org
Chemotype variations, or differences in the secondary metabolite profiles within a species, are observed in lichens, including those producing this compound. These variations can be influenced by geographical location and ecological conditions. nih.govsci-hub.sesc.edu
Research on Umbilicaria aprina ecotypes from different geographical locations in Iran showed discrepancies in their chemical profiles, suggesting the influence of ecological factors such as altitude and slope aspect on secondary metabolism. researchgate.netnih.gov While this compound was expected to be present in all U. aprina ecotypes based on previous literature, the relative abundance of lichen substances can vary. researchgate.net
Environmental parameters can trigger the production of certain compounds in some species. sci-hub.se For instance, the production of this compound in cultures of Umbilicaria mammulata was observed only after the formation of lobe-like structures in a dehydrating medium, suggesting that growth form and stress factors like desiccation can stimulate its production. sci-hub.sedal.caresearchgate.net
| Lichen Species | Presence of this compound | Co-occurring Major Lichen Acids (Examples) | Geographical Influence Noted |
| Umbilicaria polyphylla | Reported nih.gov | Gyrophoric acid, Lecanoric acid cambridge.org | Not specified in source |
| Umbilicaria spodochroa | Reported nih.gov | Not specified in source | Not specified in source |
| Umbilicaria antarctica | Reported muni.cz | Lecanoric acid, Tocopherols muni.cz | Antarctic terrestrial ecosystems muni.cz |
| Umbilicaria cylindrica | Reported researchgate.nettmag.tas.gov.au | Gyrophoric acid, Lecanoric acid tmag.tas.gov.au | Variable morphologically and chemically rbg.vic.gov.au |
| Umbilicaria decussata | Reported tmag.tas.gov.au | Gyrophoric acid, Lecanoric acid tmag.tas.gov.au | Cosmopolitan, rare in Tasmania tmag.tas.gov.au |
| Umbilicaria leiocarpa | Reported researchgate.net | Not specified in source | Not specified in source |
| Umbilicaria nylanderiana | Reported researchgate.net | Not specified in source | Bipolar distribution cambridge.org |
| Umbilicaria virginis | Reported researchgate.net | Related lichen substances dal.ca | Polar-alpine regions researchgate.net |
| Umbilicaria aprina | Reported researchgate.netnih.gov | Orsellinic acid, Lecanoric acid, Evernic acid, Gyrophoric acid, Hiascic acid, Stictic acid, Methyl hiascic acid researchgate.netnih.gov | Altitude, slope aspect, radiation researchgate.netnih.gov |
| Lasallia species | Reported wikipedia.org | Gyrophoric acid, Lecanoric acid, Hiascic acid, Ovoic acid wikipedia.org | Not specified in source |
Prevalence within Umbilicaria Species and Related Genera
Ecological Roles and Biological Functions in Lichen Symbiosis
Lichen secondary metabolites serve various ecological roles and biological functions within the symbiotic partnership. austplants.com.auresearchgate.net While the exact functions of all compounds are not fully understood, they are believed to contribute to the lichen's survival and adaptation to its environment. researchgate.netsci-hub.se
The production of secondary metabolites is a result of the symbiotic association between the fungal mycobiont and the photosynthetic photobiont (alga or cyanobacterium). austplants.com.au The photobiont provides carbon sources to the mycobiont, which can influence the mycobiont's secondary metabolism. sci-hub.se
Studies on Umbilicaria mammulata mycobiont cultures indicated that the formation of lobe-like structures and exposure to stress factors like desiccation and low temperatures stimulated the production of this compound and other typical tridepsides like gyrophoric acid. sci-hub.sedal.caresearchgate.net This suggests a potential link between the development of the lichen thallus structure and the synthesis of these compounds. While the precise contribution of this compound to the symbiotic interactions and thallus development requires further investigation, the timing of its production in cultures under specific conditions points to a potential role in the complex physiological processes of the lichen.
Lichen secondary metabolites are known to play a role in the adaptive strategies of lichens, particularly in response to environmental stress. mdpi.comnih.govnih.gov
Many lichen secondary compounds, including this compound, are effective absorbers of ultraviolet (UV) radiation, particularly UV-B (280–315 nm). muni.cz This UV absorption is a crucial protective mechanism for lichens, especially in environments with high solar radiation. muni.czresearchgate.netmuni.czusf.edu
This compound is considered one of the UV-B absorbing compounds found in lichens such as Umbilicaria antarctica. muni.cz The presence of a high amount of UV-B screening compounds in Antarctic Umbilicaria species is considered a constitutive mechanism providing protection against enhanced UV-B radiation in these ecosystems. muni.cz Studies have shown that Antarctic lichens possess UV-B absorbing compounds that help protect chlorophyll (B73375) molecules from UV-B induced stress. researchgate.netmuni.cz The resistance of U. antarctica to UV-B treatment is linked to a high, constitutive amount of UV-B absorbing compounds, specifically mentioning this compound and phenolic compounds. muni.cz
These compounds act as a first line of defense, screening UV-B radiation before it reaches the sensitive photosynthetic machinery within the thallus. researchgate.net The phenolic structure of many lichen compounds, including tridepsides like this compound, contributes to their ability to absorb UV radiation. nih.gov
| Environmental Stress Factor | Adaptive Role of this compound (and co-occurring compounds) | Research Findings |
| UV-B Radiation | Absorption and Protection | This compound is a UV-B absorbing compound found in Umbilicaria antarctica. muni.cz High amounts of UV-B screening compounds provide protection. muni.cz Resistance to UV-B linked to constitutive UV-B absorbers like this compound. muni.cz |
| Desiccation/Low Temperature | Stimulated Production | Production of this compound in Umbilicaria mammulata cultures stimulated by desiccation and low temperature treatments. sci-hub.sedal.caresearchgate.net |
| Geographical Location | Influence on Chemotype Variation | Ecological conditions like altitude and slope aspect can influence the presence and abundance of this compound in Umbilicaria aprina. researchgate.netnih.gov |
Adaptive Significance in Environmental Stress Response
Ecological Defense Mechanisms (e.g., against pathogens)
This compound, a tridepside commonly found in lichens of the genus Umbilicaria, plays a role in the ecological defense mechanisms of these symbiotic organisms, particularly against pathogens. Lichens, being a symbiotic association of a fungus (mycobiont) and a photosynthetic partner (photobiont), produce a diverse array of secondary metabolites, which are understood to be crucial for their survival in various ecological niches. farmaciajournal.com These compounds contribute to protection against environmental stressors, including microbial threats. farmaciajournal.com
Research indicates that this compound possesses antimicrobial properties, contributing to the lichen's defense against bacteria and fungi. Studies evaluating the antimicrobial activity of lichen extracts and isolated compounds from Umbilicaria species have demonstrated the inhibitory effects of this compound against a range of microorganisms, including human and animal pathogens. researchgate.netresearchgate.net
Detailed research findings, often employing methods like agar (B569324) diffusion, have quantified the antimicrobial effects of this compound. These studies compare the activity of this compound to other lichen acids and sometimes to standard antibiotics, providing insights into its potency. researchgate.netresearchgate.neterciyes.edu.tranadolu.edu.tr The presence of such bioactive compounds is considered a key mechanism by which lichens can deter or inhibit the growth of potentially harmful microorganisms in their environment. researchgate.net
The antimicrobial activity of lichen metabolites, including tridepsides like this compound and gyrophoric acid, is thought to be related to their mechanisms of action, which may involve the inhibition of oxidative phosphorylation, leading to cell death in target microorganisms. zobodat.at
While comprehensive data tables specifically detailing the minimum inhibitory concentrations (MICs) of pure this compound against a broad spectrum of pathogens across multiple studies were not consistently available in the search results, the collective findings highlight its contribution to the antimicrobial defense of Umbilicaria lichens. Studies frequently report on the antimicrobial activity of extracts containing this compound, alongside other lichen compounds. researchgate.netresearchgate.neterciyes.edu.tranadolu.edu.tr
Based on the available information, a representative overview of the types of microorganisms against which Umbilicaria extracts containing this compound have shown activity can be presented.
| Microbial Type | Activity Observed |
| Gram-positive bacteria | Yes |
| Gram-negative bacteria | Yes |
| Yeasts | Yes (some species) |
It is important to note that the specific spectrum and potency of this compound's antimicrobial activity can be influenced by factors such as its concentration, the specific Umbilicaria species from which it is isolated, and the susceptibility of the target microorganism.
The production of this compound and other secondary metabolites is considered a constitutive defense mechanism, present in the lichen thallus and providing ongoing protection against microbial colonization and infection in their often challenging habitats. farmaciajournal.communi.cz This chemical defense is a vital component of the ecological success of Umbilicaria species.
Iii. Biosynthesis and Genetic Insights
Polyketide Synthase (PKS) Pathways in Umbilicaric Acid Biosynthesis
Polyketide synthases are large multi-domain enzymes that catalyze the stepwise condensation of small carboxylic acid starter and extender units, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. This chain is then folded and cyclized, often followed by further modifications such as reduction, methylation, and esterification, to yield the final product.
Identification of Candidate Gene Clusters (e.g., PKS16)
Recent genomic studies have focused on identifying the biosynthetic gene clusters (BGCs) responsible for producing lichen depsides and tridepsides. In Umbilicaria species, a specific nonreducing polyketide synthase (NR-PKS) gene, designated PKS16, has been identified as a strong candidate for the biosynthesis of gyrophoric acid and related tridepsides, including this compound. cabidigitallibrary.orgresearchgate.netnih.gov PKS16 belongs to group I of NR-PKSs, which are associated with the biosynthesis of orcinol (B57675) derivatives like depsides and depsidones. nih.govmdpi.com
Studies involving genome mining and phylogenetic analysis of multiple Umbilicaria species have revealed that PKS16 is highly conserved across these species, even in those producing different minor metabolites like this compound or lecanoric acid in addition to gyrophoric acid. cabidigitallibrary.orgmdpi.comencyclopedia.pub The presence of only one copy of PKS16 in these species suggests that this single PKS may be responsible for synthesizing multiple structurally related compounds. cabidigitallibrary.orgmdpi.comencyclopedia.pub This indicates a degree of promiscuity for PKS16, allowing it to produce different depsides and tridepsides. cabidigitallibrary.orgencyclopedia.pub
Elucidation of Enzyme Activities and Catalytic Steps
While the precise catalytic steps for this compound synthesis by PKS16 are still under investigation, the general mechanism of NR-PKSs involves the sequential addition of malonyl-CoA units to a starter molecule, often acetyl-CoA, followed by cyclization and aromatization. The resulting polyketide chain is then released from the enzyme, typically through hydrolysis or transesterification.
In the context of tridepside biosynthesis, it is understood that a PKS like PKS16 would synthesize the polyketide backbone that forms the depside or tridepside structure. For gyrophoric acid, a tridepside composed of three orsellinic acid units linked by ester bonds, PKS16 is believed to produce the backbone that is subsequently modified. This compound is structurally related to gyrophoric acid, differing by a methylation step. Therefore, the PKS activity would lay the foundation for the tridepside structure.
Enzyme catalysis in general involves mechanisms such as acid-base catalysis, covalent catalysis, electrostatic interactions, and proximity and orientation effects to lower the activation energy of reactions. wou.eduwikipedia.org PKSs, as complex multi-domain enzymes, utilize similar principles within their active sites to facilitate the condensation and cyclization reactions. mdpi.comsciepublish.com
Relationship to Other Tridepside Biosynthetic Pathways (e.g., Gyrophoric Acid)
This compound, gyrophoric acid, and hiascic acid are structurally related tridepsides often found together in Umbilicaria species. nih.govmdpi.comencyclopedia.pub Research strongly suggests that the same gene cluster containing PKS16 is involved in the biosynthesis of all three compounds. researchgate.netnih.govnih.govresearchgate.net This implies that these tridepsides are synthesized via a common biosynthetic pathway, with variations arising from downstream tailoring enzymes.
Gyrophoric acid is considered a central compound in this group, and this compound and hiascic acid are likely derived from it through subsequent enzymatic modifications. researchgate.net The identification of PKS16 as the likely PKS for gyrophoric acid, and its presence in species producing this compound, supports a close biosynthetic relationship between these compounds. researchgate.netnih.gov
Molecular Mechanisms Regulating Biosynthetic Gene Expression
The production of secondary metabolites like this compound in lichens is not constant but is influenced by various factors, suggesting complex regulatory mechanisms governing the expression of the biosynthetic genes.
Factors Influencing Metabolite Diversity and Production Yield
Several factors can influence the diversity and production yield of lichen secondary metabolites, including this compound. Environmental conditions play a significant role. Studies on cultured lichen mycobionts have shown that factors such as desiccation, low temperature, and light intensity can stimulate the production of specific lichen substances, including tridepsides like this compound and gyrophoric acid. dal.casci-hub.se The transformation of growth forms in cultures, such as the formation of lobe-like structures and aerial hyphae, has also been correlated with secondary metabolite production. dal.casci-hub.se
The availability and type of carbon and nitrogen sources in the growth medium can also affect polyketide production in fungal cultures. sci-hub.senih.gov Furthermore, interactions between the fungal mycobiont and the algal or cyanobacterial photobiont in the symbiotic lichen thallus are believed to influence secondary metabolite synthesis, potentially through signaling substances or by controlling the supply of carbohydrates. researchgate.net
The genetic makeup of the lichen-forming fungus is a fundamental determinant of the metabolites it can produce. Differences in the presence and regulation of biosynthetic gene clusters, as well as tailoring enzymes, contribute to the observed metabolite diversity among different lichen species and even within different chemotypes of the same species. researchgate.netfrontiersin.org
Role of Methylation and O-methyltransferases
Methylation is a common modification in the biosynthesis of many natural products, including lichen compounds. The conversion of gyrophoric acid to this compound involves the methylation of a hydroxyl group. This reaction is catalyzed by an O-methyltransferase (OMT) enzyme. researchgate.netbiorxiv.org
Biotechnological Approaches for Enhanced Production
Biotechnological approaches, including heterologous expression systems and metabolic engineering strategies, offer promising avenues for enhancing the production of complex natural products like this compound, which are often challenging to obtain in large quantities directly from their native sources researchgate.netnih.gov. These methods involve manipulating biological systems to optimize the synthesis of target compounds. The application of these techniques to lichen metabolites is an active area of research, building upon successes in producing other natural products and chemicals in engineered microorganisms nih.govmdpi.comnih.govnih.gov.
Heterologous Expression Systems for Biosynthetic Pathway Reconstruction
Heterologous expression involves transferring the genes responsible for a biosynthetic pathway from a native organism into a different, often more tractable, host organism to facilitate production nih.govmdpi.com. For lichen depsides like this compound, this typically involves identifying and cloning the relevant biosynthetic gene clusters (BGCs), particularly those encoding polyketide synthases (PKSs) and tailoring enzymes, and expressing them in a suitable microbial or fungal host nih.govencyclopedia.pub.
Research into the biosynthesis of lichen depsides, including this compound, has identified PKSs as key enzymes involved in the formation of the orsellinic acid moieties that constitute these compounds nih.gov. Studies have linked specific PKS clades to the biosynthesis of orcinol depsides and depsidones nih.gov. Successful heterologous expression of lichen PKSs and associated genes has been demonstrated for other lichen metabolites, such as atranorin (B1665829) and lecanoric acid encyclopedia.pub. These successes validate the potential for reconstructing lichen depside biosynthetic pathways in non-native hosts encyclopedia.pub.
However, challenges exist in the heterologous expression of lichen biosynthetic pathways. Early attempts to express lichen PKSs in conventional hosts like Escherichia coli or Aspergillus species were not always successful, suggesting that the choice of host organism is crucial for proper protein folding, activity, and the availability of necessary cofactors or precursors encyclopedia.pub. More recent studies have utilized unconventional hosts, such as plant pathogenic fungi, which have proven more effective for expressing certain lichen BGCs encyclopedia.pub.
The PKS cluster identified in Umbilicaria species is believed to be involved in the synthesis of several related depsides, including gyrophoric acid, this compound, and hiascic acid nih.gov. This suggests that a single gene cluster can yield multiple structurally similar compounds, potentially through variations in substrate utilization or the action of additional modifying enzymes nih.gov. Reconstructing this cluster in a heterologous host could allow for controlled production of this compound and its related compounds, potentially enabling studies on enzyme function and pathway regulation nih.gov.
Data on successful heterologous expression of lichen depside pathways:
| Compound | Native Organism | Heterologous Host | Reference |
| Atranorin | Lichen-forming fungi | Plant pathogenic fungus | encyclopedia.pub |
| Lecanoric acid | Pseudevernia furfuracea | Not specified (fungal) | encyclopedia.pub |
Metabolic Engineering Strategies
Metabolic engineering involves optimizing cellular pathways within a host organism to increase the production of a desired metabolite nih.govmdpi.comyoutube.com. When applied to the production of natural products like this compound, metabolic engineering strategies can complement heterologous expression by enhancing the efficiency of the introduced pathway and minimizing competing processes nih.govnih.gov.
Key strategies in metabolic engineering relevant to enhancing this compound production could include:
Increasing Precursor Supply: this compound is a tridepside derived from orsellinic acid units nih.govwikipedia.org. Enhancing the metabolic flux towards orsellinic acid biosynthesis within the host organism could lead to increased this compound production. This might involve overexpressing enzymes in the early stages of the pathway or reducing the activity of enzymes that divert precursors to other compounds nih.gov.
Optimizing Enzyme Expression and Activity: Ensuring appropriate expression levels and optimal activity of the enzymes in the this compound biosynthetic pathway, particularly the PKS and the depside bond-forming enzymes, is critical nih.gov. This can involve using strong promoters, optimizing codon usage, or engineering the enzymes themselves for improved catalytic efficiency or stability nih.gov.
Reducing Competing Pathways: Native metabolic pathways in the host organism might compete for the same precursors or energy resources needed for this compound synthesis. Identifying and downregulating or deleting genes involved in these competing pathways can redirect metabolic flux towards the desired product youtube.com.
Improving Tolerance and Secretion: High concentrations of the product or intermediates can sometimes be toxic to the host organism. Engineering the host for increased tolerance to this compound or facilitating its secretion from the cell can improve yields mdpi.com. Techniques like in situ product recovery can also be integrated with fermentation to continuously remove the product and alleviate inhibition mdpi.com.
Pathway Balancing: Coordinating the expression and activity of multiple enzymes in a heterologous pathway is essential to prevent bottlenecks and the accumulation of toxic intermediates. This can be achieved through the use of synthetic biology tools, such as modular pathway design and genetic circuits nih.gov.
Iv. Advanced Methodologies for Isolation and Characterization
Extraction and Purification Techniques
The initial steps in obtaining umbilicaric acid involve separating it from the complex matrix of the lichen thallus. This is followed by purification steps to isolate the compound in a highly pure form.
Conventional and Advanced Extraction Methods (e.g., UAE, ASE, SFE)
Traditional extraction methods, such as maceration, percolation, and Soxhlet extraction, have historically been used for isolating compounds from natural products. However, these techniques often involve long extraction times, require large volumes of organic solvents, and can lead to the degradation of thermolabile compounds nih.govmdpi.com.
To overcome these limitations, advanced extraction techniques have been developed and applied. Ultrasound-assisted extraction (UAE) is an environmentally friendly technique that utilizes acoustic cavitation to enhance the release of bioactive compounds from the plant matrix nih.govmdpi.comunirioja.es. UAE can reduce extraction time and energy consumption compared to conventional methods and is suitable for extracting thermolabile compounds due to the relatively low temperatures used (typically 30–60 °C) mdpi.com.
Accelerated solvent extraction (ASE), also known as pressurized liquid extraction (PLE), employs organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction nih.govmdpi.com. ASE offers advantages such as high extraction efficiency, short extraction times, and reduced solvent consumption mdpi.com. However, ASE requires high temperatures (50–200 °C) and pressures (10.3–20.6 MPa), making it less suitable for thermosensitive compounds mdpi.com.
Supercritical fluid extraction (SFE) is another advanced technique that uses a supercritical fluid, typically CO₂, as the extraction solvent nih.govunirioja.esmdpi.comnih.gov. SFE is considered environmentally friendly and is effective for extracting thermolabile compounds at relatively low temperatures mdpi.com. SFE can be more selective than other techniques by adjusting the pressure and temperature, and it can be used with co-solvents like ethanol (B145695) to modify the solvent polarity mdpi.comnih.gov. While selective, SFE can sometimes be more time-consuming and may yield lower extraction efficiencies compared to other alternative techniques nih.gov.
These advanced methods offer significant improvements over conventional techniques by reducing solvent usage, extraction time, and energy consumption while often increasing extraction yields and preserving the integrity of the target compounds nih.govmdpi.com.
Chromatographic Purification Approaches (e.g., Preparative HPLC, Flash Chromatography)
Following extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of lichen compounds, including this compound researchgate.net. Preparative HPLC allows for the isolation of larger quantities of the target compound with high purity researchgate.netCurrent time information in منطقة الظفرة, AE.solubilityofthings.com.
Flash chromatography is a preparative technique that is faster and typically more cost-effective than preparative HPLC, making it suitable for rapid purification tasks, especially during intermediate steps of isolation or for screening extracts windows.nethplcvials.comwfu.edu. It utilizes pressurized solvent to push the sample through a stationary phase, commonly silica (B1680970) gel hplcvials.com. Flash chromatography can be used in both normal phase and reversed-phase modes, depending on the polarity of the compounds being separated wfu.edu. While effective for intermediate purification and isolating groups of compounds from natural product extracts, flash chromatography may not always provide the high purity levels achievable with HPLC, particularly for complex mixtures hplcvials.comwfu.edu. Methods developed on analytical HPLC can often be scaled to flash chromatography windows.net. The use of pH modifiers, such as acids, in the mobile phase can impact retention and peak shape in reversed-phase flash chromatography, which is relevant for acidic compounds like this compound biotage.com.
Analytical Techniques for Structural Elucidation and Quantification
Once isolated and purified, this compound is characterized and quantified using various analytical techniques that provide detailed information about its structure and concentration.
Spectroscopic Methods (e.g., NMR, UV, IR)
Spectroscopic methods are fundamental for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity of atoms and the molecular structure researchgate.netsolubilityofthings.comintertek.comshimadzu.comresearchgate.net. Both ¹H and ¹³C NMR are invaluable for determining the arrangement of hydrogen and carbon atoms within the this compound molecule solubilityofthings.comintertek.com. The acidic O-H protons of carboxylic acids, like those in this compound, typically appear in a distinctive downfield region (10–12 ppm) in the ¹H NMR spectrum libretexts.org. The carbonyl carbons of carboxylic acids are also deshielded, appearing in the 160-180 ppm range in the ¹³C NMR spectrum libretexts.org.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect the presence of chromophores (groups of atoms with characteristic light absorption) and can be used for quantification researchgate.netsolubilityofthings.com. While carboxylic acids without additional conjugation absorb at low wavelengths (around 210 nm), which may not always be useful, UV-Vis can still provide valuable information about the electronic transitions within the molecule libretexts.org.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by analyzing the vibrations of chemical bonds solubilityofthings.comintertek.comshimadzu.comutdallas.edu. Carboxylic acids exhibit characteristic IR absorption bands, including a strong and broad band for the O-H stretch (typically 2800–3500 cm⁻¹) and a sharp band for the C=O stretch (around 1710 cm⁻¹) libretexts.orgutdallas.eduspectroscopyonline.com. These distinctive signals help confirm the presence of carboxylic acid functionalities in this compound.
Mass Spectrometry-Based Profiling (e.g., LC-MS/MS, EI-MS, DESI-IMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation intertek.comshimadzu.comutdallas.edututorchase.com. hyphenated techniques coupling chromatography with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are widely used for the analysis of complex mixtures and the identification of specific compounds like this compound shimadzu.comresearchgate.netresearchgate.net. LC-MS/MS allows for the separation of compounds by LC before their detection and fragmentation in the MS, providing both molecular weight and structural information shimadzu.comresearchgate.net.
Electron Ionization Mass Spectrometry (EI-MS) is a common ionization technique that typically causes significant fragmentation, providing detailed structural information from the resulting fragment ions utdallas.edututorchase.com. The pattern of fragmentation is characteristic of the compound's structure tutorchase.com.
Desorption Electrospray Ionization-Imaging Mass Spectrometry (DESI-IMS) is an ambient ionization technique that allows for the direct analysis of compounds from surfaces with minimal sample preparation nih.govresearchgate.netlta-geneve.ch. DESI-IMS can be used for spatial profiling of metabolites in biological samples nih.govresearchgate.net. DESI is considered a soft ionization technique, producing ions with low fragmentation, similar to ESI in LC-MS nih.gov. Coupling DESI with mass analyzers like triple quadrupole (TQ) MS can enhance sensitivity for targeted analysis jsbms.jp. DESI-IMS provides a rapid way to visualize the distribution of molecules in tissues nih.govresearchgate.net.
Analysis of the fragmentation pattern observed in mass spectrometry provides crucial information for structural elucidation tutorchase.comresearchgate.netlibretexts.org. When the molecular ion of a compound undergoes fragmentation in the mass spectrometer, it produces daughter ions with specific mass-to-charge (m/z) values tutorchase.com. The pattern of these fragment ions is characteristic of the molecule's structure and can be used to deduce the arrangement of atoms and functional groups tutorchase.comlibretexts.org.
For this compound, a tridepside, understanding its fragmentation pathway in techniques like LC-MS/MS is important for its identification and characterization researchgate.net. Studies have proposed cleavage pathways for this compound in negative ionization mode, identifying major daughter ions that provide insights into how the molecule breaks apart under these conditions researchgate.net. Common fragmentation processes in mass spectrometry include alpha fragmentation, McLafferty rearrangement, inductive cleavage, and sigma cleavage, depending on the functional groups present libretexts.org. By analyzing the m/z values and relative intensities of the fragment ions, researchers can piece together the structure of this compound tutorchase.com.
Metabolomic Profiling and Chemotaxonomic Applications
Metabolomic profiling, the comprehensive analysis of metabolites within a biological system, plays a significant role in understanding the chemical diversity of lichens and the distribution of specific compounds like this compound. This approach allows for the identification and relative quantification of a wide range of secondary metabolites, providing insights into the metabolic pathways active in different lichen species and ecotypes. researchgate.netnih.govmdpi.commetabolon.com
In the context of chemotaxonomy, the chemical composition of lichens, particularly the presence and concentration of secondary metabolites such as depsides and tridepsides, serves as a valuable tool for classification and differentiation of species and even intraspecific variations (chemotypes). nih.govscispace.comial-lichenology.orgresearchgate.net this compound, along with other lichen substances like gyrophoric acid, lecanoric acid, evernic acid, sekikaic acid, and diffractaic acid, are considered important chemotaxonomic markers in the family Umbilicariaceae and other lichen groups. wikipedia.orgnih.govscispace.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org
Research utilizing metabolomic profiling techniques, such as ultra-high pressure liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) or liquid chromatography-mass spectrometry (LC-MS/MS), has been employed to characterize the metabolic profiles of various lichen species. researchgate.netnih.govmdpi.com These studies can reveal the presence of this compound and co-occurring compounds, contributing to a better understanding of the chemical relationships between different lichen taxa. For instance, studies on Umbilicaria species have identified this compound alongside gyrophoric acid and lecanoric acid, highlighting its significance in the chemotaxonomy of this genus. nih.govscispace.comschweizerbart.de The detection of specific secondary metabolite patterns through metabolomic profiling can help ing the uniformity of certain lichen sections and proposing divisions based on chemical variability. schweizerbart.de
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used and essential technique for the quantitative analysis of this compound in lichen extracts. kg.ac.rsresearchgate.net HPLC offers high sensitivity, selectivity, and reproducibility, making it suitable for separating and quantifying individual lichen compounds from complex mixtures. kg.ac.rsresearchgate.net
HPLC-UV (Ultraviolet) or HPLC-DAD (Diode Array Detector) systems are commonly employed for the analysis of phenolic compounds like this compound, as these compounds exhibit characteristic UV absorption spectra. researchgate.netkg.ac.rsresearchgate.net By using appropriate chromatographic columns (e.g., reversed-phase C18), mobile phases (typically mixtures of water or acidic water with organic solvents like methanol (B129727) or acetonitrile), and detection wavelengths, this compound can be effectively separated from other lichen metabolites. kg.ac.rsresearchgate.net
Quantitative analysis is achieved by comparing the peak area or height of this compound in the sample chromatogram to a calibration curve prepared using known concentrations of a pure this compound standard. kg.ac.rs This allows for the determination of the concentration or content of this compound in the analyzed lichen extract.
Detailed research findings often involve optimizing HPLC parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation and sensitivity for this compound. Studies have reported the identification and quantification of this compound in various lichen species using HPLC-UV, sometimes alongside other lichen acids such as lecanoric acid, gyrophoric acid, and norstictic acid. schweizerbart.dekg.ac.rs The purity of isolated this compound can also be confirmed using HPLC. kg.ac.rs
The application of HPLC in lichenochemical analysis allows for the determination of the relative abundance of this compound in different lichen samples, which can be correlated with factors such as geographical origin, environmental conditions, or genetic variations within a species. researchgate.netkg.ac.rs This quantitative data is invaluable for chemotaxonomic studies and for assessing the potential of lichen extracts for various applications based on their this compound content.
V. Biological Activities and Molecular Mechanisms of Action Pre Clinical
Antioxidant Activity and Associated Mechanisms
Umbilicaric acid has demonstrated notable antioxidant activity in various in vitro studies. This activity is primarily associated with its ability to scavenge free radicals, which are unstable molecules that can cause oxidative damage to cells and contribute to various diseases.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
Free radical scavenging activity is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These spectrophotometric methods measure the ability of a compound to neutralize colored free radicals.
Studies have shown that this compound exhibits significant scavenging activity against DPPH radicals. In one experiment, this compound demonstrated higher DPPH scavenging activity (68.14% inhibition) compared to other lichen acids like gyrophoric acid (50.96%) and lecanoric acid (32.48%) at a concentration of 5 mg/mL. researchgate.neterciyes.edu.tranadolu.edu.tr The methanolic extracts containing this compound also showed moderate DPPH radical-scavenging activity. researchgate.neterciyes.edu.tranadolu.edu.tr
The ABTS assay is another widely used method to assess radical scavenging capacity. Research indicates that extracts containing this compound can effectively reduce the concentration of ABTS radicals. researchgate.netresearchgate.net
Data from a study on Umbilicaria species highlights the DPPH scavenging activity of this compound:
| Compound | Concentration (mg/mL) | DPPH Inhibition (%) |
|---|---|---|
| This compound | 5 | 68.14 |
| Gyrophoric acid | 5 | 50.96 |
| Lecanoric acid | 5 | 32.48 |
Cellular Antioxidant Pathways and Molecular Targets
While the direct cellular antioxidant pathways and specific molecular targets of this compound are still areas of ongoing research, its free radical scavenging ability suggests a direct interaction with reactive oxygen species (ROS). Phenolic compounds like this compound can donate hydrogen atoms or electrons to stabilize free radicals.
In broader cellular contexts, antioxidant defense involves complex enzymatic and non-enzymatic systems. Enzymatic systems include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while non-enzymatic antioxidants include molecules like glutathione (GSH) and NADPH. amegroups.orgmdpi.comresearchgate.net These systems work together to maintain cellular redox homeostasis. The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is a key regulator of many antioxidant genes. researchgate.netnih.gov Future research may explore how this compound might interact with or modulate these cellular defense mechanisms.
Antimicrobial Activity and Modes of Action
This compound has also shown potential as an antimicrobial agent against various microorganisms, including bacteria and fungi.
Antibacterial Effects Against Gram-Positive and Gram-Negative Strains
Studies have investigated the antibacterial effects of this compound against both Gram-positive and Gram-negative bacteria. Gram-positive bacteria have a thick peptidoglycan layer, while Gram-negative bacteria have a thinner peptidoglycan layer and an outer membrane. nih.gov
This compound has demonstrated inhibitory effects against certain Gram-positive bacteria. researchgate.neterciyes.edu.tranadolu.edu.tr Research on extracts containing this compound reported activity against three Gram-positive bacteria tested. researchgate.neterciyes.edu.tranadolu.edu.tr
Activity against Gram-negative bacteria has also been observed. This compound and gyrophoric acid exhibited antibacterial activity against five Gram-negative bacteria, including Pseudomonas aeruginosa. researchgate.net
Antifungal Activities
In addition to its antibacterial properties, this compound has shown antifungal activity. Extracts containing this compound have been reported to have inhibitory effects against yeasts. researchgate.neterciyes.edu.tranadolu.edu.tr Specifically, activity against two yeast species was observed in one study. researchgate.neterciyes.edu.tranadolu.edu.tr
Mechanistic Studies on Microbial Inhibition
The precise molecular mechanisms by which this compound exerts its antimicrobial effects are not fully elucidated and require further investigation. However, general mechanisms of action for antimicrobial compounds include disruption of the cell membrane, inhibition of cell wall synthesis, interference with protein synthesis, inhibition of nucleic acid synthesis, and disruption of metabolic pathways. frontiersin.orgmdpi.commdpi.comfrontiersin.org
While specific studies detailing how this compound interacts with microbial cells are limited in the provided search results, its phenolic structure suggests potential interactions with microbial cell membranes or essential enzymes. Further research employing techniques such as microscopy, molecular docking, and gene expression analysis is needed to pinpoint the specific targets and pathways affected by this compound in different microorganisms.
Anticancer Activity in Cell Lines and Pre-clinical Models
Studies have investigated the effects of this compound on different cancer cell lines and in pre-clinical models to understand its potential as an anticancer agent. scribd.com
In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines in vitro. researchgate.net Cytotoxicity refers to the ability of a compound to kill cancer cells, while antiproliferative effects involve inhibiting their growth and division. These effects are often evaluated using assays such as the MTT assay or SRB assay, which measure cell viability and proliferation. researchgate.netresearchgate.netscielo.sa.crbiomedpharmajournal.org Research indicates that the potency of such effects can vary depending on the cancer cell line and the concentration and duration of exposure to this compound. scielo.sa.crsci-hub.seplos.org
Induction of Apoptosis and Cell Cycle Modulation
This compound has been shown to induce apoptosis, a programmed cell death pathway, in cancer cells. researchgate.net Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Induction of apoptosis by this compound may involve the activation of caspases and modulation of proteins like Bax. nih.govnih.gov Furthermore, this compound can modulate the cell cycle, the tightly regulated series of events that lead to cell division. nih.govnih.gov This modulation can result in cell cycle arrest at specific phases, preventing cancer cells from proliferating uncontrollably. nih.gov Studies using techniques like flow cytometry can assess the impact of this compound on cell cycle progression and apoptotic rates. researchgate.netnih.gov
Modulation of Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)
The anticancer effects of this compound may be mediated through the modulation of various intracellular signaling pathways critical for cancer cell survival, proliferation, and progression. Pathways such as NF-κB, MAPK (including Erk1/2, p38), and PI3K/Akt are frequently dysregulated in cancer. biorxiv.orgnih.govmdpi.comfrontiersin.org Research suggests that this compound can influence these pathways, potentially inhibiting pro-survival signals or activating pro-apoptotic pathways. biorxiv.orgnih.govmdpi.com Modulation of these pathways can impact downstream cellular processes like gene expression, protein synthesis, and cellular metabolism, contributing to the observed anticancer effects. biorxiv.orgnih.govmdpi.com
Inhibition of Cancer Cell Migration and Invasion
Metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related deaths. ous-research.no Cancer cell migration and invasion are key steps in the metastatic process. Pre-clinical studies have indicated that this compound may inhibit the migration and invasion of cancer cells. researchgate.net Assays such as scratch assays or transwell assays are commonly used to evaluate the ability of compounds to impede cancer cell movement and invasion through a barrier. researchgate.netous-research.no The inhibition of these processes by this compound suggests a potential role in preventing or slowing down metastasis. researchgate.net
Other Investigated Biological Activities (e.g., enzyme inhibition)
Beyond its anticancer potential, this compound has also been investigated for other biological activities, including enzyme inhibition.
Vi. Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Biological Potency
Umbilicaric acid is a tridepside, a class of lichen compounds formed by the esterification of three phenolic units. Its structure consists of three orsellinic acid-like units linked by ester bonds. Studies investigating the biological activities of this compound, such as antioxidant and antimicrobial effects, provide insights into the importance of its tridepside structure.
Research has shown that this compound exhibits antioxidant activity, demonstrating a notable percentage of inhibition in assays like the DPPH radical scavenging test researchgate.netresearchgate.net. At a concentration of 5 mg/mL, this compound showed higher DPPH scavenging activity (68.14%) compared to gyrophoric acid (50.96%) and lecanoric acid (32.48%) researchgate.netni.ac.rs. This suggests that the specific arrangement of the three orsellinic acid units in this compound contributes significantly to its antioxidant potential.
While direct studies detailing specific structural modifications of this compound and their impact on biological potency are limited in the provided search results, the comparative analysis with related compounds offers indirect insights into SAR. The differences in activity between this compound, gyrophoric acid (also a tridepside), and lecanoric acid (a depside with two units) highlight the influence of the number and arrangement of the phenolic units and the ester linkages on the observed biological effects researchgate.netni.ac.rs. The presence of three ester-linked phenolic rings in tridepsides like this compound and gyrophoric acid appears to be associated with stronger antioxidant activity compared to the didepside lecanoric acid researchgate.netni.ac.rsresearchgate.net.
Comparative Analysis with Structurally Related Lichen Compounds
Comparing the biological activities of this compound with other lichen compounds, particularly those with similar depside or depsidone (B1213741) structures, helps to elucidate the structural features critical for activity. Lichens produce a wide array of secondary metabolites, including depsides, depsidones, and tridepsides, which exhibit diverse biological properties nih.govresearchtrend.netnih.gov.
This compound, a tridepside, has been compared to gyrophoric acid (a tridepside) and lecanoric acid (a depside) in terms of antioxidant activity researchgate.netni.ac.rs. As mentioned earlier, this compound demonstrated superior DPPH radical scavenging activity compared to both gyrophoric acid and lecanoric acid at the same concentration researchgate.netni.ac.rs. This difference in activity between this compound and gyrophoric acid, despite both being tridepsides, suggests that subtle variations in the linkage or substitution patterns within the tridepside structure may influence potency. The higher activity of both tridepsides compared to the depside (lecanoric acid) underscores the importance of the third phenolic unit and the additional ester linkage for enhanced antioxidant effects researchgate.netni.ac.rsresearchgate.net.
Another related class of compounds found in lichens are depsidones, which are formed by the cyclization of depsides researchgate.net. Some studies suggest that depsidones might be more efficient antioxidants compared to depsides researchgate.netresearchgate.net. While a direct comparison of this compound with specific depsidones in the provided results is not detailed in terms of SAR, the general observation about depsidones' higher antioxidant capacity provides a broader context for the activity of polyketide-derived lichen compounds researchgate.netresearchgate.net.
The differences in biological activities observed among this compound, gyrophoric acid, and lecanoric acid suggest that the number of ester linkages and the specific arrangement of the orsellinic acid units are crucial for their antioxidant potential.
Comparative Antioxidant Activity of Lichen Acids
| Compound | Structure Class | DPPH Scavenging Activity (5 mg/mL) |
| This compound | Tridepside | 68.14% |
| Gyrophoric acid | Tridepside | 50.96% |
| Lecanoric acid | Depside | 32.48% |
This table illustrates the variation in antioxidant activity among these structurally related lichen acids, highlighting the potential influence of the tridepside structure of this compound on its higher activity compared to the depside lecanoric acid and the tridepside gyrophoric acid researchgate.netni.ac.rs.
Vii. Future Directions and Research Opportunities
Unraveling Complex Biosynthetic Pathways and Genetic Control
Research into the biosynthesis of lichen secondary metabolites, including tridepsides like umbilicaric acid, is an active area of investigation. While the structures of many lichen metabolites are known, linking these molecules to the specific genes responsible for their synthesis remains a significant challenge semanticscholar.org. Recent studies have begun to shed light on the genetic basis of tridepside biosynthesis in Umbilicaria species. A candidate gene cluster (PKS16) has been identified and linked to the biosynthesis of gyrophoric acid, a tridepside structurally similar to this compound researchgate.netresearchgate.netasm.orgbiorxiv.org. Evidence suggests that this same gene cluster may be involved in the synthesis of this compound and hiascic acid, indicating that lichen metabolite diversity can arise from regulatory mechanisms at the molecular level controlling a common gene cluster researchgate.netasm.orgbiorxiv.org.
Future research needs to further unravel the intricate details of these biosynthetic pathways. This includes identifying all the enzymes and intermediate steps involved in the conversion of primary metabolites into this compound. Understanding the genetic control mechanisms that regulate the expression of the genes within the biosynthetic cluster is also crucial. This could involve investigating transcription factors, regulatory RNA molecules, and epigenetic modifications that influence the production of this compound. Genome mining techniques, which are cost- and time-effective for exploring natural product resources in organisms difficult to culture, are a promising avenue for linking more lichen metabolites to their encoding genes semanticscholar.orgasm.org. Heterologous expression of identified gene clusters in suitable host organisms could also help confirm the function of specific genes and potentially enable the biotechnological production and modification of this compound semanticscholar.orgasm.org.
Advanced Mechanistic Elucidation of Biological Activities
This compound and extracts from Umbilicaria species containing this compound have demonstrated various biological activities, including antioxidant and antimicrobial properties researchgate.netresearchgate.netni.ac.rs. This compound has shown higher antioxidant activity compared to other lichen acids like gyrophoric acid and lecanoric acid in certain assays researchgate.netni.ac.rs. It has also exhibited antibacterial activity against several Gram-negative bacteria researchgate.net.
Despite these observations, the precise molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. Future research should focus on advanced mechanistic studies to understand how this compound interacts with biological targets at the cellular and molecular levels. This could involve:
Identifying specific enzymes, receptors, or signaling pathways modulated by this compound.
Investigating the structure-activity relationships of this compound and its potential metabolites to understand which parts of the molecule are responsible for its observed effects.
Employing techniques such as in vitro enzyme assays, cell-based reporter assays, and target-binding studies.
Exploring the potential synergistic or antagonistic effects of this compound when present in complex lichen extracts alongside other compounds.
Understanding these mechanisms is essential for assessing the therapeutic potential of this compound and for guiding the development of potential applications.
Development of Novel Analytical and Isolation Methodologies
The isolation and analysis of secondary metabolites from lichens can be challenging due to their complex chemical composition and the slow growth of lichen-forming fungi semanticscholar.org. Current methods for analyzing lichen compounds often involve techniques like high-performance liquid chromatography (HPLC-UV) kg.ac.rsresearchgate.net. Isolation typically involves extraction using various solvents followed by purification steps such as recrystallization and chromatography kg.ac.rsresearchgate.net.
Future directions in this area should focus on developing novel and more efficient analytical and isolation methodologies specifically tailored for this compound and similar lichen tridepsides. This could include:
Developing faster, more sensitive, and higher-throughput analytical methods, potentially utilizing advanced chromatographic techniques coupled with mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) for comprehensive characterization and quantification researchgate.net.
Exploring innovative extraction techniques, such as microwave-assisted extraction, ultrasonic extraction, or supercritical fluid extraction, which could potentially improve extraction yields and reduce solvent consumption.
Developing selective isolation strategies, such as countercurrent chromatography or affinity chromatography, to streamline the purification of this compound from complex lichen extracts.
Establishing standardized protocols for the collection, processing, extraction, and analysis of lichen samples to ensure reproducibility and comparability of research findings across different studies.
Improvements in analytical and isolation methods will facilitate more accurate studies of this compound's distribution, biosynthesis, and biological activities.
Exploration of Ecological Interplay and Environmental Factors
Lichen secondary metabolites are known to play various ecological roles, potentially including protection against herbivores, pathogens, and UV radiation researchgate.netmdpi.com. The production of these metabolites can be influenced by environmental factors researchgate.net.
Future research should delve deeper into the ecological interplay involving this compound. This could involve:
Investigating the specific role of this compound in the symbiotic relationship between the fungal and algal or cyanobacterial partners in lichens.
Studying how environmental factors such as light intensity, temperature, humidity, and substrate composition influence the production and concentration of this compound in Umbilicaria species researchgate.net.
Exploring the potential allelopathic effects of this compound on other organisms in the lichen's environment, such as competing plants or microorganisms.
Understanding the ecological context of this compound production can provide insights into its biological functions and the adaptive strategies of lichen organisms.
Q & A
Q. How can researchers validate the purity of this compound isolates for structural studies?
- Methodological Answer : Use a combination of:
- HPLC-DAD : Purity >95% confirmed by single peak with symmetrical shape.
- High-Resolution MS : Match observed molecular ion ([M-H]⁻) to theoretical mass (≤5 ppm error).
- ¹H/¹³C NMR : Assign all protons/carbons and compare with published spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
